molecular formula C10H14N2O3 B2384871 Tert-butyl 6-amino-5-hydroxypyridine-3-carboxylate CAS No. 2287302-34-3

Tert-butyl 6-amino-5-hydroxypyridine-3-carboxylate

Cat. No.: B2384871
CAS No.: 2287302-34-3
M. Wt: 210.233
InChI Key: LQVALBVCQZHIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-amino-5-hydroxypyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-5-hydroxypyridine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Functional Group Introduction:

    Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification, nucleophilic substitution, and hydroxylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-5-hydroxypyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may yield primary amines.

Scientific Research Applications

Tert-butyl 6-amino-5-hydroxypyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays and studies to understand its interactions with biological molecules.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-5-hydroxypyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-amino-3-pyridyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 6-amino-5-hydroxypyridine-3-carboxylate is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, hydroxyl, and tert-butyl ester groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 6-amino-5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)6-4-7(13)8(11)12-5-6/h4-5,13H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVALBVCQZHIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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